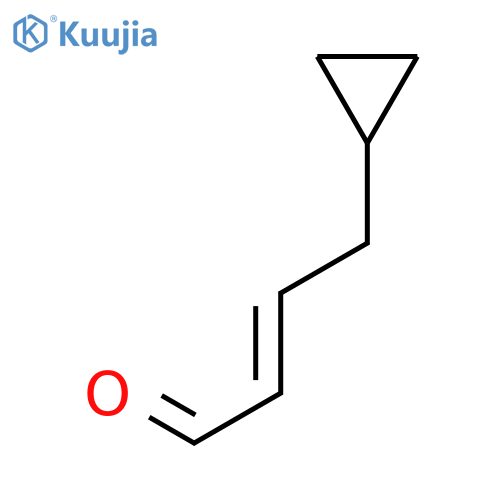Cas no 61882-56-2 (2-Butenal, 4-cyclopropyl-, (E)-)

2-Butenal, 4-cyclopropyl-, (E)- 化学的及び物理的性質
名前と識別子
-
- 2-Butenal, 4-cyclopropyl-, (E)-
- EN300-1847852
- 61882-56-2
- 4-cyclopropylbut-2-enal
-
- インチ: InChI=1S/C7H10O/c8-6-2-1-3-7-4-5-7/h1-2,6-7H,3-5H2/b2-1+
- InChIKey: ZIEDIZUHEVZQPK-OWOJBTEDSA-N
- ほほえんだ: C1CC1CC=CC=O
計算された属性
- せいみつぶんしりょう: 110.0732
- どういたいしつりょう: 110.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
2-Butenal, 4-cyclopropyl-, (E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847852-0.05g |
4-cyclopropylbut-2-enal |
61882-56-2 | 0.05g |
$683.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-2.5g |
4-cyclopropylbut-2-enal |
61882-56-2 | 2.5g |
$1594.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-0.25g |
4-cyclopropylbut-2-enal |
61882-56-2 | 0.25g |
$748.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-1.0g |
4-cyclopropylbut-2-enal |
61882-56-2 | 1g |
$813.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-0.5g |
4-cyclopropylbut-2-enal |
61882-56-2 | 0.5g |
$781.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-10.0g |
4-cyclopropylbut-2-enal |
61882-56-2 | 10g |
$3500.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-5.0g |
4-cyclopropylbut-2-enal |
61882-56-2 | 5g |
$2360.0 | 2023-06-03 | ||
| Enamine | EN300-1847852-0.1g |
4-cyclopropylbut-2-enal |
61882-56-2 | 0.1g |
$715.0 | 2023-06-03 |
2-Butenal, 4-cyclopropyl-, (E)- 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2-Butenal, 4-cyclopropyl-, (E)-に関する追加情報
Introduction to CAS No 61882-56-2: 2-Butenal, 4-cyclopropyl-, (E)
The compound CAS No 61882-56-2, also known as 2-Butenal, 4-cyclopropyl-, (E), is a fascinating organic molecule with significant potential in various chemical and biochemical applications. This compound belongs to the class of aldehydes, specifically α,β-unsaturated aldehydes, which are known for their reactivity and versatility in chemical reactions. The (E)-configuration of this molecule adds a layer of complexity and specificity to its properties and interactions.
Recent studies have highlighted the importance of α,β-unsaturated aldehydes in natural product synthesis and drug discovery. The cyclopropyl group attached to the fourth carbon of the butenal chain introduces unique steric and electronic effects, making this compound a valuable building block in organic synthesis. Researchers have explored its role in constructing complex natural products, such as terpenoids and alkaloids, which are often characterized by intricate ring systems and functional groups.
In terms of physical properties, CAS No 61882-56-2 exhibits a boiling point of approximately 70°C under standard conditions, making it suitable for applications that require controlled thermal environments. Its solubility in organic solvents like dichloromethane and ethyl acetate facilitates its use in various extraction and purification processes. The compound's UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, which is indicative of its conjugated double bond system and can be exploited in photoredox catalysis.
One of the most promising areas of research involving CAS No 61882-56-2 is its application in asymmetric catalysis. Recent advancements in organocatalytic methods have demonstrated that this compound can serve as an efficient substrate for enantioselective aldol reactions. The (E)-configuration plays a critical role in determining the stereochemical outcome of these reactions, making it a valuable tool for synthesizing chiral molecules with high enantiomeric excess.
Moreover, the compound has shown potential in polymer chemistry as a monomer for synthesizing functional polymers with tailored properties. Its reactivity under free radical polymerization conditions has been explored, leading to the development of materials with enhanced mechanical strength and thermal stability. These polymers find applications in coatings, adhesives, and biomedical devices.
In the context of environmental chemistry, CAS No 61882-56-2 has been studied for its degradation pathways under aerobic and anaerobic conditions. Research indicates that the compound undergoes rapid oxidation in aqueous environments, producing biodegradable byproducts that minimize ecological impact. This makes it an attractive alternative to more persistent organic compounds in industrial processes.
From a synthetic perspective, the preparation of CAS No 61882-56-2 involves a multi-step process that typically begins with the alkylation of an aldehyde precursor followed by cyclization to introduce the cyclopropyl group. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, making large-scale production feasible.
In conclusion, CAS No 61882-56-2: 2-Butenal, 4-cyclopropyl-, (E) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, catalysis, polymer science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
61882-56-2 (2-Butenal, 4-cyclopropyl-, (E)-) 関連製品
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)
- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 60628-96-8(Bifonazole)




